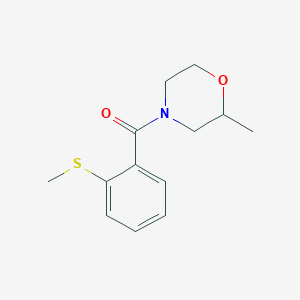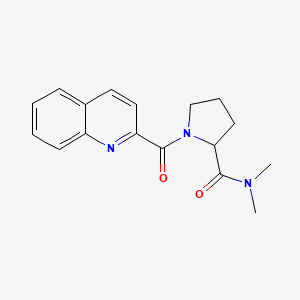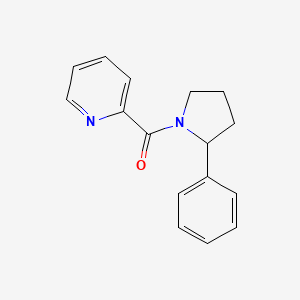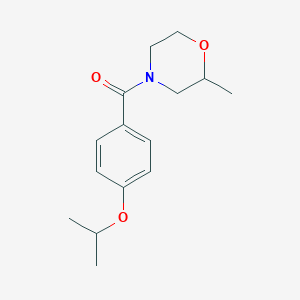
N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide, also known as BPT or 2-MeBPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPT is a benzothiophene derivative that has shown promising results in various biological assays, including anti-inflammatory, anticancer, and neuroprotective activities.
Wirkmechanismus
The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is not completely understood. However, studies have shown that it exerts its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway.
Biochemical and Physiological Effects:
N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is its versatility in various biological assays. It has been shown to exhibit promising results in various in vitro and in vivo assays, making it a potential candidate for drug development. However, one of the limitations of N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is its low solubility in water, which can make it challenging to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide. One potential area of research is the development of N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, the anticancer properties of N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide can be further explored for the development of novel cancer therapies. Another potential area of research is the neuroprotective effects of N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide, which can be studied for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its versatility in various biological assays and promising results in anti-inflammatory, anticancer, and neuroprotective activities make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide involves the reaction of 2-mercaptobenzoic acid with 2-chloro-N-(2-methylpropyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological assays, including anti-inflammatory, anticancer, and neuroprotective activities.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9(2)8-14-13(15)12-7-10-5-3-4-6-11(10)16-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGHMGJSMRFGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)


![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
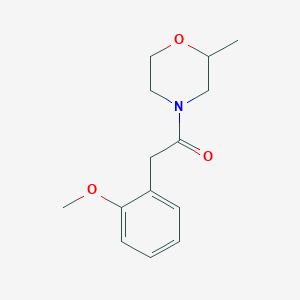
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)

![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
